molecular formula C17H23ClN2O3 B7185493 (4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone

(4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B7185493
M. Wt: 338.8 g/mol
InChI Key: LHIRMOJSQXMMPE-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a morpholinylmethyl-pyrrolidinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route includes:

    Formation of the Methoxyphenyl Core: The methoxyphenyl core can be synthesized through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.

    Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through cyclization reactions involving amines and dihaloalkanes.

    Coupling with Morpholine: The morpholinylmethyl group is introduced through nucleophilic substitution reactions, where morpholine reacts with a suitable alkyl halide.

    Final Coupling: The final step involves coupling the methoxyphenyl core with the pyrrolidinyl-morpholinyl intermediate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methoxyphenyl)-[3-(piperidin-4-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with a piperidine ring instead of morpholine.

    (4-Chloro-2-methoxyphenyl)-[3-(pyrrolidin-4-ylmethyl)pyrrolidin-1-yl]methanone: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

The uniqueness of (4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone lies in its specific combination of functional groups and structural features. The presence of both a chloro-substituted methoxyphenyl group and a morpholinylmethyl-pyrrolidinyl moiety provides distinct chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-22-16-10-14(18)2-3-15(16)17(21)20-5-4-13(12-20)11-19-6-8-23-9-7-19/h2-3,10,13H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIRMOJSQXMMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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